5-Bromo-2-(perfluoropropyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF7N2/c8-3-1-16-4(17-2-3)5(9,10)6(11,12)7(13,14)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYWMZAJDWQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2-Substituted Pyrimidines
A foundational method for introducing bromine at the 5-position of pyrimidines involves direct electrophilic bromination. In the synthesis of 5-bromo-2-fluoropyrimidine, 2-hydroxypyrimidine is treated with bromine at temperatures below 5°C, followed by recrystallization to isolate the brominated product. While this protocol specifically targets fluorination at the 2-position, it provides a template for bromination under controlled conditions. For 5-bromo-2-(perfluoropropyl)pyrimidine, analogous bromination of a 2-perfluoropropylpyrimidine precursor could be employed. Key considerations include:
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Temperature control : Reactions conducted below 5°C minimize side reactions such as ring-opening or polybromination.
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Solvent selection : Methanol or dichloromethane facilitates bromine dissolution and intermediate stabilization.
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Workup : Neutral alumina column chromatography and recrystallization (e.g., with 85% ethanol) yield high-purity products.
Sequential Functionalization: Hydroxyl-to-Perfluoropropyl Conversion
An alternative route involves synthesizing 5-bromo-2-hydroxypyrimidine first, followed by replacing the hydroxyl group with a perfluoropropyl moiety. This two-step approach mirrors the fluorination method described in patent CN104447570A, where 2-hydroxy-5-bromopyrimidine is treated with POCl₃ and a fluorinating agent. Adapting this for perfluoropropyl introduction would require:
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Activation of the hydroxyl group : Conversion to a better leaving group (e.g., triflate or tosylate) using reagents like triflic anhydride or toluenesulfonyl chloride.
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Nucleophilic displacement : Reaction with a perfluoropropyl nucleophile (e.g., perfluoropropylmagnesium bromide) under inert conditions. However, the strong electron-withdrawing nature of the perfluoropropyl group may necessitate transition metal catalysis (e.g., Pd-mediated cross-coupling).
Multicomponent Cascade Synthesis of Perfluoroalkylated Pyrimidines
Ambient-Light-Promoted Three-Component Reaction
A groundbreaking method for constructing perfluoroalkylated pyrimidines involves a radical/polar cascade reaction using active methylene compounds, perfluoroalkyl iodides, and guanidines or amidines. Although this approach primarily yields 4-perfluoroalkylpyrimidines, modifying the substrate geometry could theoretically enable 2-substitution. The reaction proceeds under ambient light, avoiding the need for toxic metals or high temperatures:
Table 1: Yields of Selected Perfluoroalkylated Pyrimidines via Three-Component Reaction
| Perfluoroalkyl Iodide | Product Substituent | Yield (%) |
|---|---|---|
| CF₃CF₂I | 4-CF₃ | 56 |
| C₄F₉I | 4-C₄F₉ | 92 |
| ClCF₂CF₂I | 4-ClCF₂CF₂ | 76 |
Functional Group Interconversion and Cross-Coupling Strategies
Halogen Exchange Reactions
Industrial-Scale Synthesis Considerations
Cost-Efficiency and Raw Material Availability
The patent CN104447570A emphasizes the use of inexpensive reagents like bromine and POCl₃, achieving yields over 91%. Scaling this for this compound would require:
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Bulk perfluoroalkyl iodides : Sourced from specialty chemical suppliers.
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Solvent recovery : Methanol and dichloromethane can be distilled and reused.
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Waste management : Neutralization of acidic byproducts (e.g., HBr) using NaOH.
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Routes for this compound
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(perfluoropropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: While specific examples for this compound are limited, pyrimidine derivatives generally undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids: Reactants in Suzuki-Miyaura coupling.
Sodium Monobromoisocyanurate (SMBI): Used for bromination.
Major Products
The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-2-(perfluoropropyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(perfluoropropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent-Based Classification and Key Properties
The following table summarizes structurally similar pyrimidine derivatives, categorized by substituent type, along with their molecular formulas, CAS numbers, purity, and sources:
Electronic and Steric Effects of Substituents
Fluorinated Alkyl Groups
- Perfluoropropyl (-CF2CF2CF3) : This group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, polarizing the pyrimidine ring and activating the bromine at position 5 for nucleophilic substitution. Its linear, rigid structure enhances thermal stability and hydrophobicity .
- Trifluoromethyl (-CF3) : Found in 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, this group is less bulky than perfluoropropyl but similarly electron-withdrawing. It may improve metabolic resistance in drug candidates but lacks the extended fluorocarbon chain’s unique solvent resistance .
Oxygen-Containing Substituents
- Cyclopropylmethoxy (-OCH₂C₃H₅) : The cyclopropyl group introduces steric hindrance and mild electron-donating effects via the oxygen atom. This substituent may enhance solubility in polar solvents compared to fluorinated alkyl groups but reduces electrophilicity at the pyrimidine core .
Nitrogen-Containing Substituents
- Its conformational rigidity contrasts with the flexibility of perfluoropropyl .
- 4-Methylpiperidine : The piperidine ring is a larger, basic substituent that can participate in hydrogen bonding. It significantly alters solubility and may confer basicity to the pyrimidine, unlike the neutral perfluoropropyl group .
Aromatic Substituents
- 3-Trifluoromethoxyphenoxy: The phenoxy group enables π-π stacking interactions, useful in materials science. The trifluoromethoxy (-OCF3) substituent adds electron-withdrawing character, though less pronounced than perfluoropropyl .
Reactive Substituents
- Bromomethyl (-CH2Br) : This group serves as a leaving group, facilitating further alkylation or cross-coupling. The reactivity of 5-Bromo-2-(bromomethyl)pyrimidine contrasts with the inert perfluoropropyl group, making it more versatile in synthetic pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-2-(perfluoropropyl)pyrimidine while minimizing side products?
- Methodological Answer : Use a stepwise approach:
Nucleophilic substitution : React 5-bromo-2-hydroxypyrimidine (mp: ~230°C, purity >95%) with perfluoropropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the target compound. Monitor purity via HPLC (retention time comparison with standards) .
Yield optimization : Adjust reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to perfluoropropyl iodide) to suppress bromine displacement by competing nucleophiles .
Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Starting Material | 5-Bromo-2-hydroxypyrimidine (95%) | |
| Purity Analysis | HPLC (C18 column, acetonitrile/H₂O) |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and CF₃/CF₂ groups (¹⁹F NMR: δ -70 to -80 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 315.97) and fragmentation patterns .
- IR Spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Docking studies : Use AutoDock Vina to predict binding affinity of this compound to target proteins (e.g., kinase enzymes). Parameterize halogen bonds (Br···O/N) and hydrophobic interactions (CF₃ groups) .
QSAR analysis : Corporate substituent effects (e.g., perfluoroalkyl chain length) on logP and IC₅₀ values using Gaussian-based DFT calculations .
Validation : Synthesize top-ranked derivatives and test in vitro (e.g., enzyme inhibition assays) .
Key Reference Data :
| Property | Computational Tool | Target Application |
|---|---|---|
| LogP | MarvinSketch | Membrane permeability |
| Binding Energy | AutoDock Vina | Kinase inhibition |
Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrimidines?
- Methodological Answer :
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Controlled replication : Standardize solvents (anhydrous DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) .
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In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., boronate esters in Suzuki-Miyaura reactions) .
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Statistical analysis : Apply factorial design (2³ matrix) to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
Case Study :
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer :
Hypothesis-driven design : Link fluorophilic interactions (CF₃ groups) to improved blood-brain barrier penetration .
Mechanistic studies : Use SPR (surface plasmon resonance) to quantify binding kinetics to serum albumin, correlating with pharmacokinetic profiles .
Comparative analysis : Benchmark against analogs (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
